2,3-Dichloro-alpha-(1-methylethyl)-benzeneacetic acid 2,3-Dichloro-alpha-(1-methylethyl)-benzeneacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13404725
InChI: InChI=1S/C11H12Cl2O2/c1-6(2)9(11(14)15)7-4-3-5-8(12)10(7)13/h3-6,9H,1-2H3,(H,14,15)
SMILES: CC(C)C(C1=C(C(=CC=C1)Cl)Cl)C(=O)O
Molecular Formula: C11H12Cl2O2
Molecular Weight: 247.11 g/mol

2,3-Dichloro-alpha-(1-methylethyl)-benzeneacetic acid

CAS No.:

Cat. No.: VC13404725

Molecular Formula: C11H12Cl2O2

Molecular Weight: 247.11 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dichloro-alpha-(1-methylethyl)-benzeneacetic acid -

Specification

Molecular Formula C11H12Cl2O2
Molecular Weight 247.11 g/mol
IUPAC Name 2-(2,3-dichlorophenyl)-3-methylbutanoic acid
Standard InChI InChI=1S/C11H12Cl2O2/c1-6(2)9(11(14)15)7-4-3-5-8(12)10(7)13/h3-6,9H,1-2H3,(H,14,15)
Standard InChI Key BHPGYMJYPXZCJF-UHFFFAOYSA-N
SMILES CC(C)C(C1=C(C(=CC=C1)Cl)Cl)C(=O)O
Canonical SMILES CC(C)C(C1=C(C(=CC=C1)Cl)Cl)C(=O)O

Introduction

Structural and Molecular Characteristics

Stereochemical Considerations

The α-carbon’s substitution creates a chiral center, yielding two enantiomers:

  • (R)-2,3-Dichloro-α-(1-methylethyl)-benzeneacetic acid

  • (S)-2,3-Dichloro-α-(1-methylethyl)-benzeneacetic acid

Racemic mixtures are likely in standard synthetic routes unless enantioselective methods are employed .

Synthetic Methodologies

Chlorination of Benzeneacetic Acid Precursors

A patent detailing the synthesis of α,α-dimethylphenylacetic acid provides a template for adapting Friedel-Crafts alkylation to introduce the isopropyl group:

Proposed Reaction Pathway:

  • Chlorination of Isobutyric Acid:

    • Isobutyric acid (CH₃CH(CH₃)COOH) reacts with POCl₃ and Cl₂ at 80–145°C to form α-chloroisobutyric acid .

    • Key Conditions: Molar ratio of 1:0.06:1.64 (isobutyric acid:POCl₃:Cl₂).

  • Alkylation of Benzene:

    • α-Chloroisobutyric acid undergoes Friedel-Crafts alkylation with benzene using AlCl₃ (30–55°C, molar ratio 1:5–8:1–3 for α-chloroisobutyric acid:benzene:AlCl₃) .

Adaptation for Target Compound:

  • Replace isobutyric acid with 2,3-dichlorobenzeneacetic acid to introduce chlorine substituents prior to alkylation.

  • Use isopropyl chloride instead of α-chloroisobutyric acid for isopropyl group incorporation.

Physicochemical Properties

Predicted Properties

Comparative data from structurally similar compounds allows estimation of key properties:

PropertyValue (Predicted)Basis for Prediction
Boiling Point290–320°CAnalogous chlorinated aromatics
Density1.25–1.35 g/cm³Substituted benzeneacetic acids
Solubility in Water<0.1 g/L (25°C)Hydrophobic substituents
logP (Octanol-Water)3.8–4.2Chlorine and isopropyl groups

Spectroscopic Signatures

  • IR Spectroscopy:

    • Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid).

    • C-Cl stretches at 550–750 cm⁻¹ .

  • NMR (¹H):

    • δ 1.2–1.4 ppm (doublet, isopropyl CH₃).

    • δ 2.8–3.1 ppm (multiplet, α-CH) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Chlorinated benzeneacetic acids are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs). For example:

  • Diclofenac derives from 2-(2,6-dichlorophenyl)acetic acid .

  • The isopropyl group in this compound may enhance lipophilicity for improved membrane permeability.

Agrochemical Synthesis

α-Substituted aromatic acids are used in herbicide synthesis:

  • 2,4-D (2,4-dichlorophenoxyacetic acid) analogs exploit chlorine substitution for plant growth regulation .

Future Research Directions

  • Enantioselective Synthesis: Developing catalytic asymmetric alkylation for pharmaceutical applications.

  • Environmental Fate Studies: Biodegradation pathways under aerobic/anaerobic conditions.

  • Structure-Activity Relationships: Correlating α-substituents with NSAID efficacy.

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